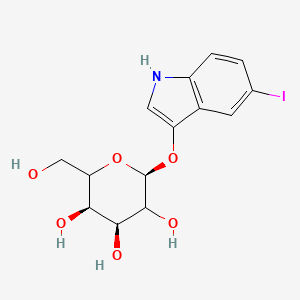

Purple-|A-D-Gal

Beschreibung

5-Iod-3-indolyl-β-D-galactopyranosid ist ein chromogenes Substrat für β-Galactosidase. Es ähnelt X-gal, erzeugt aber bei der enzymatischen Hydrolyse einen violetten Niederschlag . Diese Verbindung wird in der Molekularbiologie häufig zum Nachweis der β-Galactosidaseaktivität verwendet, die in verschiedenen Assays oft als Reportergen eingesetzt wird.

Eigenschaften

Molekularformel |

C14H16INO6 |

|---|---|

Molekulargewicht |

421.18 g/mol |

IUPAC-Name |

(3R,4S,6S)-2-(hydroxymethyl)-6-[(5-iodo-1H-indol-3-yl)oxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C14H16INO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10?,11-,12-,13?,14+/m0/s1 |

InChI-Schlüssel |

XNKCQUZRJVDUFR-BMYFTYEUSA-N |

Isomerische SMILES |

C1=CC2=C(C=C1I)C(=CN2)O[C@H]3C([C@H]([C@H](C(O3)CO)O)O)O |

Kanonische SMILES |

C1=CC2=C(C=C1I)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

5-Iod-3-indolyl-β-D-galactopyranosid wird durch die Reaktion von 5-Iodindol mit β-D-galactopyranosylchlorid unter bestimmten Bedingungen synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung einer Base wie Natriumhydroxid oder Kaliumcarbonat, um die Bildung der glykosidischen Bindung zu erleichtern .

Industrielle Produktionsverfahren

In industriellen Umgebungen erfolgt die Produktion von 5-Iod-3-indolyl-β-D-galactopyranosid durch großtechnische Synthese unter Verwendung automatisierter Reaktoren, um Konsistenz und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Das Produkt wird dann durch Kristallisations- oder Chromatographietechniken gereinigt .

Analyse Chemischer Reaktionen

Reaktionstypen

5-Iod-3-indolyl-β-D-galactopyranosid wird durch β-Galactosidase einer enzymatischen Hydrolyse unterzogen, was zur Freisetzung von Indoxylmolekülen führt. Diese Moleküle oxidieren anschließend und dimerisieren zu wasserunlöslichen Indigobeschlägen .

Häufige Reagenzien und Bedingungen

Enzymatische Hydrolyse: β-Galactosidase ist das primäre Enzym, das zur Hydrolyse von 5-Iod-3-indolyl-β-D-galactopyranosid verwendet wird.

Oxidation: Die bei der Hydrolyse gebildeten Indoxylmoleküle werden in Gegenwart von Sauerstoff zu Indigo oxidiert.

Hauptprodukte

Das Hauptprodukt der enzymatischen Hydrolyse von 5-Iod-3-indolyl-β-D-galactopyranosid ist Indigo, das für die violette Färbung verantwortlich ist, die in Assays beobachtet wird .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 5-Iod-3-indolyl-β-D-galactopyranosid beinhaltet die Hydrolyse durch β-Galactosidase, was zur Freisetzung von Indoxylmolekülen führt. Diese Moleküle werden dann oxidiert und dimerisieren zu Indigobeschlägen. Die Bildung des gefärbten Niederschlags weist auf das Vorhandensein und die Aktivität von β-Galactosidase hin.

Wirkmechanismus

The mechanism of action of Purple-β-D-Gal involves its hydrolysis by β-galactosidase, resulting in the release of indoxyl molecules. These molecules then undergo oxidation and dimerization to form indigo precipitates. The formation of the colored precipitate indicates the presence and activity of β-galactosidase .

Vergleich Mit ähnlichen Verbindungen

5-Iod-3-indolyl-β-D-galactopyranosid ähnelt anderen chromogenen Substraten für β-Galactosidase, wie z. B. X-gal, Red-β-D-Gal, Rose-β-D-Gal und Green-β-D-Gal . Es ist einzigartig in der Erzeugung eines violetten Niederschlags, der einen eindeutigen visuellen Marker für die Enzymaktivität darstellt.

Ähnliche Verbindungen

X-gal (5-Brom-4-chlor-3-indolyl-β-D-galactopyranosid): Erzeugt einen blauen Niederschlag.

Red-β-D-Gal (5-Brom-6-chlor-3-indolyl-β-D-galactopyranosid): Erzeugt einen roten oder magentafarbenen Niederschlag.

Rose-β-D-Gal (6-Chlor-3-indoxyl-β-D-galactopyranosid): Erzeugt einen rosa Niederschlag.

Green-β-D-Gal (N-Methylindolyl-β-D-galactopyranosid): Erzeugt einen grünen Niederschlag.

5-Iod-3-indolyl-β-D-galactopyranosid sticht aufgrund seiner einzigartigen Farbänderung hervor und ist daher ein wertvolles Werkzeug in verschiedenen biochemischen Assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.